ADDA 5 盐酸盐

描述

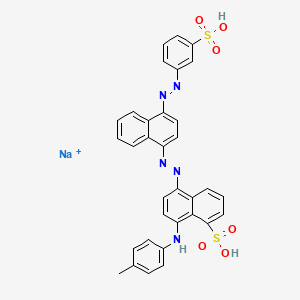

ADDA 5 hydrochloride is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), with IC50s of 18.93 μM and 31.82 μM for purified CcO from human glioma and bovine heart, respectively . It is a potent and selective inhibitor of cytochrome c oxidase (Complex IV) that depletes the bioenergetics reserve capacity in intact glioma cells . ADDA 5 specifically inhibits the proliferation of chemosensitive and chemoresistant glioma cells, while sparing non-cancer cells . Additionally, ADDA 5 is effective against glioma stem cells .

Molecular Structure Analysis

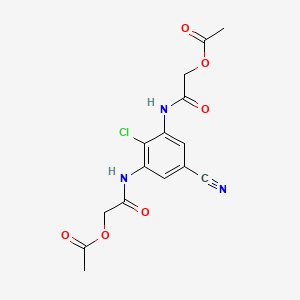

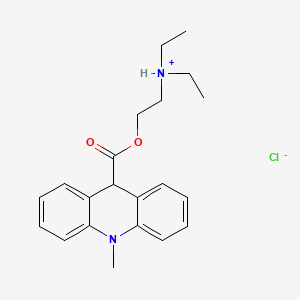

The molecular formula of ADDA 5 hydrochloride is C24H36ClNO2 . The molecular weight is 406.00 . The SMILES string is OC (CN1CCC (C=CC=C2)=C2C1)COCCC34C [C@H]5C [C@H] (C [C@H] (C5)C4)C3. [H]Cl .

Physical And Chemical Properties Analysis

ADDA 5 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The storage temperature is 2-8°C .

科学研究应用

1. 癌症治疗

ADDA 5 已被确定为细胞色素 c 氧化酶 (CcO) 的有效抑制剂,细胞色素 c 氧化酶是线粒体电子传递链中的关键酶。它的抑制专门针对神经胶质瘤细胞,包括对化疗产生耐药性的细胞。这使得 ADDA 5 成为治疗胶质母细胞瘤和相关癌症的有希望的候选药物。在细胞分析和小鼠模型中,ADDA 5 显着抑制肿瘤生长,而对非癌细胞没有表现出毒性,表明其作为癌症治疗新方法的潜力 (Oliva et al., 2016).

2. 抗炎应用

(7R, 8S)-9-乙酰-脱氢二愈创木酚醇 (ADDA) 是一种新型木脂素化合物,已显示出潜在的抗炎活性。它有效减弱巨噬细胞中脂多糖 (LPS) 诱导的炎症反应并抑制细胞迁移。这是通过调节 iNOS/Src/FAK 轴和抑制 NF-κB 激活来实现的,突出了 ADDA 在抗炎治疗中的潜力 (Pan et al., 2016).

3. 环境应用

ADDA,特别是在 Populus × euramericana 克隆 Adda 的背景下,已因其对高浓度铜 (Cu) 的耐受性而受到研究。该克隆能够主要在其根系中积累铜,同时保持生长和光合参数,表明其在植物修复中的潜在用途,特别是在受铜污染的环境中 (Borghi et al., 2007).

4. 药物递送系统

在药物递送领域,已经开发出两亲性药物-药物偶联物 (ADDC) 用于癌症治疗。这些系统,例如由伊立替康和苯丁酸氮芥合成的系统,在水中自组装成纳米颗粒,显示出克服多药耐药性和确保药物有效递送至肿瘤组织的潜力 (Huang et al., 2014).

5. 肿瘤靶向药物递送

ADDA-TCPP 是一种基于肽的两亲物,已用于构建肿瘤靶向氧化还原响应性药物递送系统。它有效地将多柔比星等药物递送至 αvβ3 整合素过表达的肿瘤细胞,突出了其在靶向癌症治疗中的潜力 [(Cheng et al., 2017)](https://consensus.app/papers/multifunctional-peptideamphiphile-endcapped-cheng/26ead38945255f2a9768d662276a744d/?utm_source=chatgpt).

作用机制

Target of Action

ADDA 5 hydrochloride is a partial non-competitive inhibitor of cytochrome c oxidase (CcO) . CcO is an enzyme that plays a crucial role in the electron transport chain and the generation of ATP, the cell’s main source of energy.

Mode of Action

It inhibits the activity of purified CcO from human glioma and bovine heart cells, with IC50 values of 18.93 μM and 31.82 μM respectively .

Biochemical Pathways

By inhibiting CcO, ADDA 5 hydrochloride disrupts the electron transport chain, a series of chemical reactions that generates ATP . This disruption leads to a decrease in the production of ATP, affecting the energy metabolism of the cell.

Result of Action

The inhibition of CcO by ADDA 5 hydrochloride depletes the bioenergetics reserve capacity in intact glioma cells . It specifically inhibits the proliferation of chemosensitive and chemoresistant glioma cells, while sparing non-cancer cells . This suggests that ADDA 5 hydrochloride could potentially be used as a targeted therapy for glioma.

未来方向

属性

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSRZEWBOXEFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ADDA 5 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)